

# Noribogaine Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

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For Researchers, Scientists, and Drug Development Professionals

#### \*\*Abstract

Noribogaine, the principal active metabolite of the psychoactive alkaloid ibogaine, is a compound of significant interest for its potential therapeutic applications in treating substance use disorders. Its complex pharmacological profile is central to its mechanism of action. This technical guide provides an in-depth overview of the receptor binding affinity of **noribogaine hydrochloride**. It consolidates quantitative binding data from various in vitro studies, details the experimental protocols used for these determinations, and illustrates key molecular interactions and pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics based on the noribogaine scaffold.

### Introduction

Noribogaine (12-hydroxyibogamine) is the long-acting, primary psychoactive metabolite of ibogaine.[1][2] Following administration, ibogaine is O-demethylated by the cytochrome P450 2D6 enzyme to produce noribogaine, which readily crosses the blood-brain barrier and is thought to be a major contributor to the anti-addictive effects observed with ibogaine treatment. [2][3][4] Unlike its parent compound, noribogaine exhibits a distinct and complex polypharmacology.[1][5] Its interactions with multiple neurotransmitter systems, including opioid, serotonergic, and glutamatergic pathways, are key to its therapeutic potential.[6] This document synthesizes the available data on its receptor binding affinities (Ki), functional



potencies (EC50), and inhibitory concentrations (IC50) to provide a comprehensive profile for the scientific community.

## **Quantitative Receptor Binding Affinity Data**

The following tables summarize the in vitro binding affinities and functional data for **noribogaine hydrochloride** across various physiologically relevant molecular targets. Data are primarily derived from radioligand binding and functional assays.

## **Table 1: Opioid Receptor Binding and Functional Profile**

Noribogaine demonstrates higher affinity for all three main opioid receptors compared to its parent compound, ibogaine.[7] It acts as a G-protein biased agonist at the kappa-opioid receptor (KOR) and a weak antagonist at the mu-opioid receptor (MOR).[1][3][4][8]



| Receptor<br>Subtype       | Assay Type             | Ligand/Para<br>meter     | Value (nM)                 | Species/Sy<br>stem   | Reference(s |
|---------------------------|------------------------|--------------------------|----------------------------|----------------------|-------------|
| Карра (к)                 | Radioligand<br>Binding | Ki                       | 960 ± 80                   | Bovine<br>Cerebellum | [7]         |
| GTPyS<br>Binding          | EC50                   | 9,000                    | Human<br>(CHO-K1<br>cells) | [1][3][4]            |             |
| β-arrestin<br>Recruitment | Efficacy               | 12% (vs.<br>Dynorphin A) | Human<br>(CHO-K1<br>cells) | [1][3][4]            |             |
| β-arrestin<br>Inhibition  | IC50                   | 1,000                    | Human<br>(CHO-K1<br>cells) | [3][4]               | -           |
| Mu (μ)                    | Radioligand<br>Binding | Ki                       | 2,660 ± 620                | Bovine<br>Cerebellum | [7]         |
| GTPyS<br>Binding          | Ke<br>(antagonist)     | 20,000                   | Human<br>(CHO-K1<br>cells) | [3][4][8]            |             |
| GTPyS<br>Binding          | Ke<br>(antagonist)     | 38,300                   | Rat<br>Thalamus            | [9]                  | _           |
| β-arrestin<br>Recruitment | Ke<br>(antagonist)     | 20,000                   | Human<br>(CHO-K1<br>cells) | [3][4]               | _           |
| Delta (δ)                 | Radioligand<br>Binding | Ki                       | 24,720 ±<br>2,260          | Bovine<br>Cerebellum | [7]         |

Note: Ki = Inhibitory constant; EC50 = Half-maximal effective concentration; IC50 = Half-maximal inhibitory concentration; Ke = Functional antagonist equilibrium constant.

## **Table 2: Monoamine Transporter Binding Profile**



A primary action of noribogaine is its potent inhibition of the serotonin transporter (SERT), while having a much lower affinity for the dopamine transporter (DAT).[10]

| Transporter          | Assay Type             | Ligand/Para<br>meter | Value (nM)         | Species/Sy<br>stem | Reference(s |
|----------------------|------------------------|----------------------|--------------------|--------------------|-------------|
| Serotonin<br>(SERT)  | Radioligand<br>Binding | Ki                   | ~50 - 300          | Not Specified      | [11]        |
| Uptake<br>Inhibition | IC50                   | ~50 - 300            | Not Specified      | [11]               |             |
| Dopamine<br>(DAT)    | Radioligand<br>Binding | Ki                   | ~2,500 -<br>15,000 | Not Specified      | [10]        |

## Table 3: Ion Channel and Other Receptor Binding Profiles

Noribogaine also interacts with ion channels, most notably the NMDA receptor, though with lower affinity than its other primary targets.[1]

| Receptor/C<br>hannel | Assay Type             | Ligand/Para<br>meter | Value (nM) | Species/Sy<br>stem | Reference(s |
|----------------------|------------------------|----------------------|------------|--------------------|-------------|
| NMDA<br>Receptor     | Radioligand<br>Binding | Ki (weak)            | >10,000    | Not Specified      | [1]         |

## **Experimental Protocols**

The data presented above are primarily generated using two key experimental methodologies: competitive radioligand binding assays and functional GTPyS binding assays.

## **Competitive Radioligand Binding Assay**

This technique is used to determine the binding affinity (Ki) of a test compound (noribogaine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor. [12][13]



#### a) Membrane Preparation:

- Target tissue (e.g., bovine cerebellum) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[14]
- The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[14]
- The membrane pellet is washed and resuspended in an appropriate assay buffer.[14] Protein concentration is determined using a standard method like the BCA assay.[14]
- b) Binding Reaction:
- The assay is conducted in a 96-well plate format.[14]
- Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]U-69593 for KOR), and varying concentrations of the unlabeled competing compound (noribogaine).[12]
- Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[14]
- c) Separation and Quantification:
- The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[12][14]
- Unbound radioligand is washed away with ice-cold buffer.[14]
- The radioactivity trapped on the filters is counted using a scintillation counter.[14]
- d) Data Analysis:
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from total binding.
- The data are plotted as percent specific binding versus the log concentration of noribogaine to generate an inhibition curve.



 The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

## [35S]GTPyS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTP $\gamma$ S, to G $\alpha$  subunits upon receptor stimulation by an agonist.[15][16]

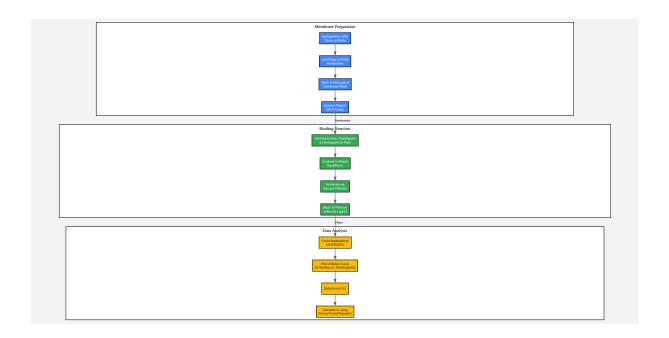
- a) Membrane and Reagent Preparation:
- Cell membranes expressing the GPCR of interest (e.g., MOR or KOR) are prepared as described above.[17]
- An assay buffer is prepared containing components like HEPES, MgCl2, NaCl, and GDP to maintain basal (inactive) G-protein state.[17]
- b) Assay Reaction:
- In a 96-well plate, cell membranes are incubated with varying concentrations of the test compound (noribogaine).[17]
- To measure agonist activity, [35S]GTPyS is added, and the plate is incubated to allow for nucleotide exchange on activated G-proteins.[17]
- To measure antagonist activity, the test compound is pre-incubated with the membranes before the addition of a known agonist and [35S]GTPyS.[18]
- c) Separation and Quantification:
- The reaction is stopped by filtration, trapping the membranes with bound [35S]GTPyS.[17]
- Radioactivity is quantified via scintillation counting.[17]
- d) Data Analysis:



- For agonist activity, data are plotted as [35S]GTPyS binding versus log agonist concentration to determine potency (EC50) and efficacy (Emax) relative to a standard agonist.[16]
- For antagonist activity, inhibition curves are generated to determine the IC50, which can be used to calculate a functional antagonist constant (Ke).[9][19]

## **Visualized Workflows and Signaling Pathways**

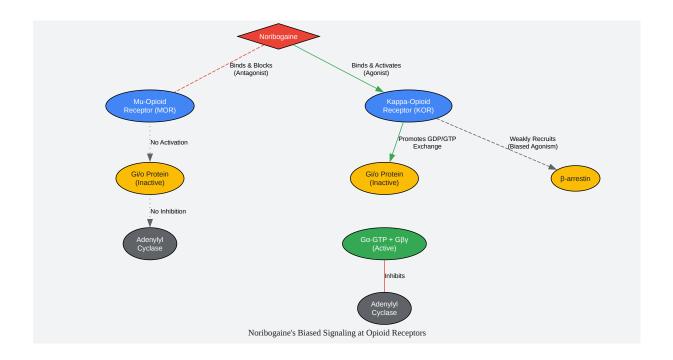
The following diagrams, generated using Graphviz, illustrate key experimental and signaling concepts relevant to noribogaine's pharmacology.



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**Caption:** Experimental workflow for a competitive radioligand binding assay.

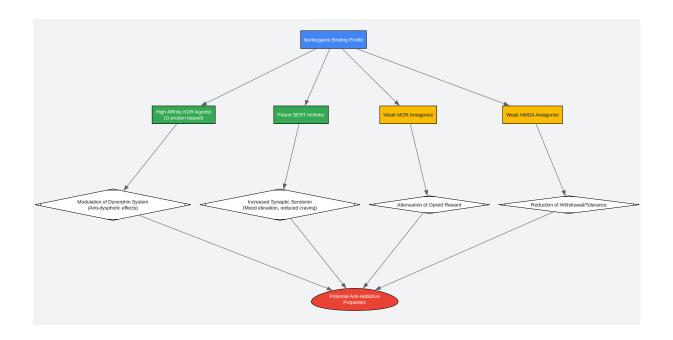




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Caption: Noribogaine's biased agonism at KOR and antagonism at MOR.





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**Caption:** Logical relationship of binding profile to therapeutic effects.

## Conclusion

The pharmacological profile of **noribogaine hydrochloride** is characterized by a complex interplay of activities at multiple molecular targets. Its primary actions appear to be G-protein biased agonism at the kappa-opioid receptor and potent inhibition of the serotonin transporter.

[1] It also functions as a weak mu-opioid receptor antagonist and NMDA receptor antagonist.[1] [3][4] This unique polypharmacological signature likely underlies its reported ability to attenuate symptoms of opioid withdrawal, reduce drug craving, and improve mood.[10] The data and methodologies compiled in this guide offer a foundational resource for further preclinical and clinical research aimed at harnessing the therapeutic potential of noribogaine for the treatment of substance use disorders and other neuropsychiatric conditions.



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